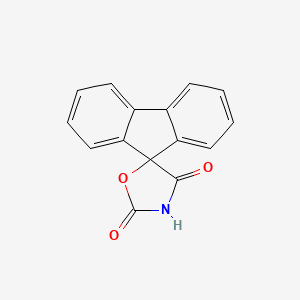

Fluorene-9-spiro-5'-oxazolidinedione

Description

Structure

3D Structure

Properties

CAS No. |

67851-72-3 |

|---|---|

Molecular Formula |

C15H9NO3 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

spiro[1,3-oxazolidine-5,9'-fluorene]-2,4-dione |

InChI |

InChI=1S/C15H9NO3/c17-13-15(19-14(18)16-13)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H,(H,16,17,18) |

InChI Key |

QYCUDRKEQFHGDK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C(=O)NC(=O)O4 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C(=O)NC(=O)O4 |

Other CAS No. |

67851-72-3 |

Synonyms |

fluorene-9-spiro-5'-oxazolidinedione fluoreno-9-spiro-oxazolidinedione FSOD |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Fluorene 9 Spiro 5 Oxazolidinedione

Established Synthetic Pathways: Multi-Step Construction and Optimization

While direct synthetic routes to Fluorene-9-spiro-5'-oxazolidinedione are not extensively documented, established methodologies for analogous spiro-oxazolidinediones, particularly from steroidal ketones, provide a robust framework for its synthesis. nih.gov These pathways typically involve the initial formation of a key intermediate from 9-fluorenone (B1672902), followed by cyclization to yield the desired spiro-heterocycle.

Condensation Reactions and Cyclization Protocols

A plausible and established route for the synthesis of Fluorene-9-spiro-5'-oxazolidinedione involves a multi-step sequence commencing with the condensation of 9-fluorenone. One such strategy is analogous to the synthesis of steroid-17-spiro-5'-oxazolidine-2',4'-diones from 17-keto steroids. nih.gov This would likely involve the following conceptual steps:

Formation of a Cyanohydrin Intermediate: Reaction of 9-fluorenone with a cyanide source, such as potassium cyanide (KCN), in the presence of an acid would yield the corresponding cyanohydrin.

Conversion to a Hydroxyimidate: The cyanohydrin can then be converted to a hydroxyimidate intermediate.

Cyclization: Subsequent treatment of the hydroxyimidate with a suitable reagent, such as an alkyl chlorocarbonate, would induce cyclization to form the spiro-oxazolidinedione ring. nih.gov

Another viable approach involves a tandem phosphorus-mediated carboxylative condensation of a primary amine with an α-ketoester, followed by a base-catalyzed cyclization. nih.gov In the context of our target molecule, this could be adapted by reacting 9-fluorenone with an appropriate amine and a carboxylating agent.

Spontaneous cyclization has also been observed in the formation of similar spiro-heterocycles, such as spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones from (acridin-9-ylmethyl)thioureas. researchgate.net This suggests that under specific conditions, an intermediate derived from 9-fluorenone could undergo spontaneous ring closure to the oxazolidinedione.

Yield Optimization and Reaction Condition Refinement

The optimization of reaction yields and conditions is a critical aspect of synthetic chemistry. For the synthesis of Fluorene-9-spiro-5'-oxazolidinedione, several parameters can be fine-tuned to enhance efficiency. Drawing parallels from the synthesis of other spiro-oxazolidines, key areas for optimization include:

Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. For instance, in the synthesis of spiro-oxazolidines via [3+2] annulation, solvents like acetonitrile (B52724) (MeCN) have been shown to provide superior yields compared to others like DMF, DMSO, or THF. nih.gov

Catalyst Selection and Loading: The choice of catalyst and its concentration are paramount. In related syntheses, both acid and base catalysts have been employed. For example, in the formation of spiro[indoline-3,2′-thiazolidinone] derivatives, p-dodecyl benzenesulfonic acid (DBSA) has been used as an effective Brønsted acid catalyst. nih.gov

Temperature and Reaction Time: These parameters are often interdependent. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields, often reducing reaction times from hours to minutes. utrgv.edumdpi.com

| Parameter | Condition | Effect on Yield | Reference |

| Solvent | Acetonitrile (MeCN) | Superior yields in [3+2] annulation | nih.gov |

| Catalyst | p-Dodecyl benzenesulfonic acid (DBSA) | Effective for spiro-thiazolidinone synthesis | nih.gov |

| Heating | Microwave Irradiation | Reduced reaction time, high yields | utrgv.edumdpi.com |

Stereoselective Synthesis of Fluorene-9-spiro-5'-oxazolidinedione and its Enantiomers/Diastereomers

The creation of chiral centers with high stereocontrol is a cornerstone of modern organic synthesis, particularly for applications in pharmacology. The spiro carbon at the 9-position of the fluorene (B118485) ring in Fluorene-9-spiro-5'-oxazolidinedione is a stereocenter, making the development of stereoselective synthetic methods highly desirable.

Asymmetric Catalysis in Spirooxazolidinedione Formation

Asymmetric catalysis offers an elegant and efficient means to access enantiomerically enriched products. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral spiro compounds. rsc.orgrsc.org

For the asymmetric synthesis of the target molecule, a chiral catalyst could be employed in the key bond-forming step. For instance, a chiral bifunctional thiourea-tertiary amine organocatalyst has been used effectively in the cascade aldol-cyclization reaction to form spiro[oxazolidine-2-thione-oxindoles] with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, chiral nickel complexes have been utilized for the asymmetric catalytic aza-Michael-initiated ring closure to produce spiro-aziridine oxindoles. researchgate.net The application of such catalysts to a reaction sequence starting from 9-fluorenone could provide a direct route to enantiopure Fluorene-9-spiro-5'-oxazolidinedione.

| Catalytic System | Application | Stereoselectivity | Reference |

| Chiral bifunctional thiourea-tertiary amine | Spiro[oxazolidine-2-thione-oxindoles] synthesis | up to 98:2 dr, 89% ee | researchgate.net |

| Chiral Nickel Complex | Spiro-aziridine oxindole (B195798) synthesis | up to >19:1 dr, 97% ee | researchgate.net |

| Iridium/Phosphoramidite Ligand | Asymmetric dearomatization of pyrroles | up to 96% ee | rsc.org |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. While no specific examples for Fluorene-9-spiro-5'-oxazolidinedione are reported, the principles can be readily applied.

A potential strategy would involve attaching a chiral auxiliary to a precursor of the oxazolidinedione ring. For example, a chiral amine could be used in the initial condensation with 9-fluorenone, leading to a diastereomeric mixture of intermediates that could be separated. Subsequent cyclization and removal of the auxiliary would yield the enantiomerically pure spiro compound.

Novel and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of non-toxic solvents (e.g., water), renewable starting materials, and energy-efficient reaction conditions (e.g., microwave heating), are increasingly being applied to the synthesis of complex molecules. utrgv.edu

For the synthesis of Fluorene-9-spiro-5'-oxazolidinedione, several green approaches can be envisioned:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are inherently atom-economical and efficient. A five-component reaction using microwave irradiation and water as a solvent has been successfully employed for the synthesis of other spiro compounds. utrgv.edu

Ionic Liquids as Catalysts: Ionic liquids are considered green alternatives to volatile organic solvents and can also act as catalysts. A Knoevenagel/Michael/cyclization multicomponent domino reaction for the synthesis of spiro compounds has been effectively organocatalyzed by an ionic liquid under microwave-assisted conditions. mdpi.com

Use of CO2 as a C1 source: A tandem phosphorus-mediated carboxylative condensation-cyclization reaction has been developed for the synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide as a renewable C1 source under mild, transition-metal-free conditions. nih.gov Adapting this methodology for 9-fluorenone would represent a significant step towards a sustainable synthesis of the target molecule.

Transition-Metal Catalyzed C-C and C-N Bond Formations

While specific literature on transition-metal-catalyzed synthesis of Fluorene-9-spiro-5'-oxazolidinedione is nascent, the principles can be extrapolated from the synthesis of related spiro-heterocycles, particularly spirooxindoles. nih.gov Transition metals like palladium, rhodium, silver, and zinc have been instrumental in facilitating the construction of the spiro core through various reaction pathways, including cycloadditions and multicomponent reactions. nih.gov

A plausible transition-metal-catalyzed approach to Fluorene-9-spiro-5'-oxazolidinedione could involve a palladium-catalyzed [3+2] cycloaddition. In such a scenario, a suitable fluorene-based precursor would react with a species that provides the three atoms necessary to form the oxazolidinedione ring. For instance, a palladium catalyst could activate an allene (B1206475) or a vinyl species derived from fluorene, which would then undergo cycloaddition with a partner like an isocyanate or a related three-atom synthon.

Another potential route is a silver-catalyzed multicomponent reaction. Silver nanoparticles have been shown to be effective catalysts in aqueous media for the synthesis of spirooxindoles from isatins, β-dicarbonyl compounds, and enamines. nih.gov A similar strategy could be envisioned starting from 9-fluorenone, a suitable nitrogen source, and a C2-synthon under silver catalysis to construct the oxazolidinedione ring in a one-pot process.

The following table summarizes potential transition-metal-catalyzed reactions for the synthesis of spiro-heterocycles, which could be adapted for Fluorene-9-spiro-5'-oxazolidinedione.

| Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium (Pd) | [3+2] Cycloaddition | Fluorene-derived vinyl species, Isocyanate | High efficiency and selectivity |

| Silver (Ag) | Multicomponent Reaction | 9-Fluorenone, Amine, C2-synthon | Green approach in aqueous media |

| Zinc (Zn) | Knoevenagel/Michael | 9-Fluorenone, Malononitrile, Amine | Ultrasonic irradiation can enhance reaction rates |

| Rhodium (Rh) | C-H Annulation | Aromatic amides, Maleimides | Construction of spiro-pyrrolidinetriones acs.org |

Solvent-Free and Atom-Economical Methodologies

Solvent-free and atom-economical synthetic methods are at the forefront of green chemistry, aiming to reduce waste and environmental impact. These principles can be applied to the synthesis of Fluorene-9-spiro-5'-oxazolidinedione.

One promising approach is the use of microwave irradiation in the absence of a solvent. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and enhance selectivity in the formation of spiro-heterocycles like spiro[oxindole-isoxazolidine] derivatives. asianpubs.orgasianpubs.org A potential solvent-free synthesis of Fluorene-9-spiro-5'-oxazolidinedione could involve the microwave-assisted reaction of 9-fluorenone with an appropriate amino acid or its derivative.

Solid-supported catalysts also offer a green alternative. For instance, nano-titania-supported sulfonic acid (n-TSA) has been used as a recyclable, solid acid catalyst for the solvent-free synthesis of spiro-thiazolidinones. researchgate.net A similar catalytic system could be employed for the condensation and cyclization reactions required to form Fluorene-9-spiro-5'-oxazolidinedione.

The table below highlights some solvent-free and atom-economical approaches relevant to the synthesis of the target compound.

| Methodology | Catalyst/Conditions | Reactants | Advantages |

| Microwave-Assisted Synthesis | Solvent-free, Microwave irradiation | 9-Fluorenone, Amino acid derivative | Reduced reaction times, higher yields, cleaner reactions |

| Solid-Supported Catalysis | nano-TiO2-SO3H (n-TSA) | 9-Fluorenone, Amine, Thiol-containing acid | Catalyst reusability, environmentally benign |

| Deep Eutectic Solvents | Urea-choline chloride | Cyclic ketone, Mercaptocarboxylic acid, Amine | Biodegradable and low-cost reaction medium nih.gov |

Photochemical and Electrochemical Synthetic Routes

Photochemical and electrochemical methods provide alternative energy sources to drive chemical reactions, often with high selectivity and under mild conditions.

Photochemical synthesis could involve the [2+2] cycloaddition of a fluorene-derived ketene (B1206846) with an imine to form a β-lactam, which could then be rearranged to the desired oxazolidinedione. Fluorene derivatives are known to be photoactive, and this property can be harnessed to initiate such cycloadditions. ucf.edunjit.edu

Electrochemical synthesis offers a clean and efficient way to generate reactive intermediates and effect cyclization reactions without the need for chemical oxidants or reductants. rsc.orgrsc.org An electrochemical approach to Fluorene-9-spiro-5'-oxazolidinedione could involve the anodic oxidation of a suitable N-substituted amino acid in the presence of 9-fluorenone. This would generate a reactive nitrenium ion or a related species that could undergo intramolecular cyclization onto the fluorene moiety. Recent advances in the electrochemical synthesis of aziridines, pyrrolidines, and oxazolines from amino alcohols highlight the potential of this strategy. nih.gov

Chemo-, Regio-, and Diastereoselectivity in Fluorene-9-spiro-5'-oxazolidinedione Synthesis

Controlling chemo-, regio-, and diastereoselectivity is crucial in the synthesis of complex molecules like Fluorene-9-spiro-5'-oxazolidinedione, which contains a quaternary spiro-carbon center.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In multicomponent reactions for the synthesis of the target compound, chemoselectivity would be critical to ensure that the desired bond formations occur in the correct sequence. For example, in a reaction involving 9-fluorenone, an amino acid, and another reactant, the initial formation of an imine between the ketone and the amino group of the amino acid would need to be favored over other potential side reactions.

Regioselectivity , the control of the orientation of bond formation, is particularly important in cycloaddition reactions. For instance, in a [3+2] dipolar cycloaddition to form the oxazolidinedione ring, the regiochemistry of the addition of the dipole to the dipolarophile will determine the final substitution pattern on the heterocyclic ring. Studies on the synthesis of spiro-isoxazolidines have shown that the electronic nature of the substituents on both the dipole and the dipolarophile can strongly influence the regioselectivity of the cycloaddition. researchgate.net

Diastereoselectivity is the selective formation of one diastereomer over others. In the synthesis of Fluorene-9-spiro-5'-oxazolidinedione, the creation of the spiro-center and potentially other stereocenters on the oxazolidinedione ring necessitates control over diastereoselectivity. The use of chiral auxiliaries, catalysts, or substrates can induce facial selectivity in the key bond-forming steps. For example, in the synthesis of spirooxindole-pyrrolidines via [3+2] cycloaddition of azomethine ylides, high diastereoselectivity has been achieved, leading to the preferential formation of one diastereomer. nih.gov The stereochemical outcome is often dictated by minimizing steric interactions in the transition state.

The table below summarizes the key aspects of selectivity in the synthesis of the target spiro compound.

| Selectivity Type | Key Consideration | Controlling Factors |

| Chemoselectivity | Differentiating between multiple reactive functional groups. | Reaction conditions (temperature, catalyst), nature of reactants. |

| Regioselectivity | Controlling the orientation of cycloaddition reactions. | Electronic and steric properties of reactants, catalyst choice. |

| Diastereoselectivity | Controlling the relative configuration of multiple stereocenters. | Chiral auxiliaries, chiral catalysts, substrate control, reaction temperature. |

Comprehensive Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

A complete structural assignment of Fluorene-9-spiro-5'-oxazolidinedione would be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Advanced 1D and 2D NMR Techniques (e.g., NOESY, ROESY, DOSY)

¹H and ¹³C NMR: These fundamental 1D techniques would provide initial information on the proton and carbon environments within the molecule. The chemical shifts, multiplicities, and integrals of the proton signals, along with the chemical shifts of the carbon signals, would offer preliminary structural insights.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton coupling correlations, revealing which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments would correlate directly bonded proton and carbon atoms, aiding in the assignment of specific signals to their respective atoms in the fluorene (B118485) and oxazolidinedione rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete carbon skeleton and confirming the connectivity between the fluorene and oxazolidinedione moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the spatial proximity of protons. For a spiro compound like this, NOESY or ROESY would be instrumental in confirming the through-space relationships between the protons on the fluorene and oxazolidinedione rings, thus defining the three-dimensional structure in solution.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution. It can confirm that all the observed signals belong to a single molecular entity.

Conformational Analysis and Dynamic NMR Studies

The rigidity of the spiro-fused ring system might limit conformational flexibility. However, variable temperature NMR studies could be employed to investigate any dynamic processes, such as ring-puckering in the oxazolidinedione ring or hindered rotation of any substituents, if present. By analyzing changes in the NMR spectra at different temperatures, it would be possible to determine the energy barriers associated with these conformational changes.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture

Growing a suitable single crystal of Fluorene-9-spiro-5'-oxazolidinedione would allow for its definitive structural elucidation by X-ray diffraction.

Crystallographic Parameters and Intermolecular Interactions

The X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. Key crystallographic parameters that would be determined are presented in the table below.

Interactive Data Table: Hypothetical Crystallographic Parameters for Fluorene-9-spiro-5'-oxazolidinedione

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1280 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor (%) | < 5 |

Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding (if N-H protons are present and accessible), π-π stacking between the fluorene rings of adjacent molecules, and van der Waals forces. These interactions are fundamental to understanding the solid-state architecture of the compound.

Conformational Polymorphism Studies

Crystallization from different solvents or under different conditions could potentially lead to different crystalline forms, known as conformational polymorphs. Each polymorph would have a unique set of crystallographic parameters and molecular packing. The study of polymorphism is important as different polymorphs can exhibit different physical properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the pathways by which the molecule breaks apart upon ionization. This fragmentation analysis would further corroborate the structure determined by NMR and X-ray crystallography.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of Fluorene-9-spiro-5'-oxazolidinedione by probing its molecular vibrations.

Infrared (IR) Spectroscopy:

The IR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. For Fluorene-9-spiro-5'-oxazolidinedione, key characteristic absorption bands are anticipated. The analysis of the closely related compound, spiro(fluorene-9,4'-imidazolidine)-2',5'-dione, reveals strong absorptions in the carbonyl (C=O) stretching region, which can be extrapolated to predict the spectral features of the target molecule.

The oxazolidinedione ring contains two carbonyl groups which are expected to exhibit symmetric and asymmetric stretching vibrations. These typically appear in the region of 1700-1850 cm⁻¹. The precise wavenumbers will be influenced by the ring strain and the electronic environment. Additionally, the C-N stretching vibrations within the oxazolidinedione ring are expected to appear in the 1350-1250 cm⁻¹ range. The fluorene moiety will contribute characteristic bands corresponding to aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A detailed assignment of the principal vibrational modes can be inferred from the analysis of related structures. For instance, in a study of spiro(fluorene-9,4'-imidazolidine)-2',5'-dione, the experimental IR spectrum showed significant bands that were compared with those calculated by density functional theory (DFT) methods to provide a comprehensive vibrational assignment. mdpi.com

Raman Spectroscopy:

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

For Fluorene-9-spiro-5'-oxazolidinedione, the Raman spectrum is expected to be dominated by the vibrations of the fluorene unit due to its highly polarizable π-electron system. Strong signals are anticipated for the aromatic C=C stretching modes. The symmetric stretching vibration of the C=O groups in the oxazolidinedione ring should also be Raman active. The spiro-carbon, linking the fluorene and oxazolidinedione rings, will have a characteristic vibrational mode, though it may be weak and coupled with other vibrations.

In a study on 3-methyl-(9'-fluorene)-spiro-5-(2,4-dithiohydantoin), both IR and Raman spectroscopy were utilized to characterize the structure. researchgate.net This highlights the utility of employing both techniques for a complete vibrational analysis of such spiro compounds.

Interactive Data Table: Predicted Vibrational Bands for Fluorene-9-spiro-5'-oxazolidinedione

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Fluorene |

| Asymmetric C=O Stretch | 1850-1780 | Weak | Oxazolidinedione |

| Symmetric C=O Stretch | 1780-1720 | Strong | Oxazolidinedione |

| Aromatic C=C Stretch | 1620-1450 | Strong | Fluorene |

| C-N Stretch | 1350-1250 | Moderate | Oxazolidinedione |

| C-O-C Stretch | 1200-1050 | Moderate | Oxazolidinedione |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of Fluorene-9-spiro-5'-oxazolidinedione, revealing information about its electron transitions and de-excitation pathways.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum of Fluorene-9-spiro-5'-oxazolidinedione is expected to be dominated by the electronic transitions within the fluorene chromophore. The fluorene moiety typically exhibits strong absorption bands in the ultraviolet region corresponding to π→π* transitions. For the parent fluorene molecule, characteristic absorption bands are observed around 260 nm, 290 nm, and 300 nm. nist.govnist.gov

The spiro-linkage at the C-9 position of the fluorene ring generally leads to a slight modification of the electronic properties compared to 9,9-disubstituted fluorenes. However, the fundamental electronic structure of the fluorene chromophore is largely retained. Therefore, Fluorene-9-spiro-5'-oxazolidinedione is predicted to show intense absorption bands in the UV region, characteristic of the fluorene unit. The oxazolidinedione ring itself does not possess significant absorption in the near-UV or visible range.

Studies on related spiro[fluorene-9,9′-xanthene] derivatives show intense absorption bands in the UV region, which are attributed to the π→π* transitions of the fluorene and xanthene moieties. mdpi.com Similarly, for spiro(fluorene-9,4'-imidazolidine)-2',5'-dione, UV/Vis spectra have been used to characterize the compound. researchgate.net

Fluorescence Spectroscopy:

Fluorene and its derivatives are well-known for their strong blue fluorescence. The fluorescence emission of Fluorene-9-spiro-5'-oxazolidinedione is expected to originate from the fluorene moiety. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule is promoted to an excited electronic state. Subsequent relaxation to the ground state can occur via the emission of a photon, resulting in fluorescence.

The emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is expected to be high for this class of compounds, although it can be influenced by the solvent polarity and the specific substitution on the fluorene ring. The photophysical properties of various functionalized fluorene derivatives have been extensively studied, often revealing strong emission in the blue region of the visible spectrum. researchgate.net

Interactive Data Table: Predicted Photophysical Properties of Fluorene-9-spiro-5'-oxazolidinedione

| Property | Predicted Value | Technique |

| Absorption Maximum (λabs) | 260 - 310 nm | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | High (characteristic of π→π*) | UV-Vis Spectroscopy |

| Emission Maximum (λem) | 310 - 400 nm (Blue region) | Fluorescence Spectroscopy |

| Stokes Shift | ~10-30 nm | UV-Vis and Fluorescence |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Fluorescence Spectroscopy |

Chemical Reactivity and Functional Group Transformations of Fluorene 9 Spiro 5 Oxazolidinedione

Reactivity of the Oxazolidinedione Heterocycle

The oxazolidinedione ring is characterized by the presence of two carbonyl groups and a heteroatom (oxygen) within a five-membered ring, rendering it susceptible to a variety of chemical transformations.

Nucleophilic and Electrophilic Reactions on the Ring System

The oxazolidinedione ring system possesses both electrophilic and nucleophilic centers. The carbonyl carbons are electrophilic and can be attacked by nucleophiles. While specific studies on Fluorene-9-spiro-5'-oxazolidinedione are limited, the reactivity of oxazolidinones, in general, suggests that they can act as electrophiles in reactions such as intramolecular cyclizations with carbanions.

The nitrogen atom of the oxazolidinedione ring, after deprotonation, can act as a nucleophile. For instance, N-amination of 2-oxazolidinones has been achieved using electrophilic amination reagents. It is plausible that the nitrogen of Fluorene-9-spiro-5'-oxazolidinedione could undergo similar reactions, such as alkylation or acylation, under suitable basic conditions.

Ring-Opening and Rearrangement Pathways

The oxazolidinedione ring can undergo ring-opening reactions under both acidic and basic conditions. For the closely related spiro(fluorene-9,4'-imidazolidine)-2',5'-dione, alkaline hydrolysis leads to the opening of the hydantoin (B18101) ring to form (9H-fluoren-9-yl)urea researchgate.net. It is conceivable that Fluorene-9-spiro-5'-oxazolidinedione would undergo a similar hydrolytic ring-opening, particularly with cleavage of the acyl-oxygen bond, to yield a fluorene-containing amino acid derivative.

Acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has been reported as a method for synthesizing 2-amino ethers. While the starting material is different, this demonstrates the susceptibility of the oxazolidinone ring to acid-mediated cleavage.

Rearrangement reactions of spiro-heterocyclic systems are also known. For example, the thermal or acid-catalyzed rearrangement of spiro-isoxazolidines has been studied, leading to the formation of different heterocyclic systems researchgate.net. While no specific rearrangements of Fluorene-9-spiro-5'-oxazolidinedione have been documented, the inherent strain in the spirocyclic system could potentially drive rearrangements under thermal or catalytic conditions.

Functionalization of the Fluorene (B118485) Moiety

The fluorene core of the molecule is an aromatic system that can be functionalized through various organic reactions, most notably aromatic substitution and palladium-catalyzed cross-coupling reactions.

Aromatic Substitution Reactions on the Fluorene Core

The benzene (B151609) rings of the fluorene moiety are susceptible to electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substitution and the reaction conditions. Given the electron-withdrawing nature of the spiro-oxazolidinedione group, electrophilic substitution would likely be directed to the positions meta to the spiro center. However, direct experimental evidence for such reactions on Fluorene-9-spiro-5'-oxazolidinedione is not available in the reviewed literature. Intramolecular aromatic electrophilic substitution has been utilized in the synthesis of spirobi[fluorene] derivatives, indicating the feasibility of such transformations on the fluorene core.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The functionalization of fluorene and its derivatives through palladium-catalyzed cross-coupling reactions is a well-established and versatile strategy for the synthesis of advanced materials with tailored electronic and photophysical properties. While these reactions have not been specifically reported on Fluorene-9-spiro-5'-oxazolidinedione, the extensive literature on other fluorene derivatives suggests that this approach would be highly effective. For these reactions to be successful, a halogen substituent (typically bromine or iodine) would need to be present on the fluorene core.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between aryl halides and arylboronic acids or esters. It has been extensively applied to synthesize polyfluorenes and other fluorene-containing conjugated molecules. Mild reaction conditions, often employing aqueous media and moderate temperatures, have been developed, which would be crucial to preserve the integrity of the oxazolidinedione ring nih.gov.

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for introducing alkynyl groups onto the fluorene backbone. Copper-free Sonogashira coupling protocols have been developed that proceed under mild conditions, which would be advantageous for a substrate like Fluorene-9-spiro-5'-oxazolidinedione nih.govlibretexts.orgorganic-chemistry.orgorganic-chemistry.orgacs.org.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction has also been applied to fluorene derivatives. Modern Heck reaction protocols often utilize mild reaction conditions, including room temperature reactions induced by visible light, which could be compatible with the target molecule mdpi.comnih.govresearchgate.netbeilstein-journals.orgorganic-chemistry.org.

The following table summarizes representative conditions for these palladium-catalyzed reactions on various fluorene derivatives, which could serve as a starting point for the functionalization of a halogenated Fluorene-9-spiro-5'-oxazolidinedione.

| Reaction | Fluorene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

| Suzuki | 2-Bromofluorene | Phenylboronic acid | Pd(OAc)2 / SPhos | K2CO3 | Water/Acetonitrile (B52724) | 37 °C | High | nih.gov |

| Suzuki | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd/C | - | - | 70-110 °C | High | mdpi.com |

| Sonogashira | Aryl iodides | Terminal alkyne | Aminopyrimidine-Pd(II) complex | - | Aqueous | Mild | Good | nih.gov |

| Sonogashira | Aryl halides (I, Br, Cl) | Terminal alkynes | PdCl2(PPh3)2 | TBAF | Solvent-free | - | Moderate to Excellent | organic-chemistry.orgacs.org |

| Heck | Aryl halides | Olefins | Pd-complex | K2CO3 | DMF | 60 °C | Good | beilstein-journals.org |

| Heck | Aryl bromides | Olefins | Pd/P(t-Bu)3 | Cy2NMe | - | Room Temp. | High | organic-chemistry.org |

Selective Derivatization for Structure-Property Relationship Studies (Excluding biological applications)

The derivatization of spiro-fluorene compounds is a key strategy for tuning their physical and chemical properties for applications in materials science, particularly in organic electronics. By selectively modifying either the fluorene moiety or potentially the oxazolidinedione ring, it is possible to influence properties such as thermal stability, solubility, and photophysical characteristics (absorption and emission wavelengths, quantum yields).

Studies on spiro[fluorene-9,9′-xanthene] (SFX) derivatives have shown that the introduction of different substituents can significantly alter their electronic properties and performance in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells rsc.orgrsc.orgacs.orgresearchgate.net. For example, the introduction of electron-donating or electron-withdrawing groups on the fluorene backbone can modulate the HOMO and LUMO energy levels, thereby affecting charge injection and transport properties.

Regioselective and Stereoselective Functionalization Strategies of Fluorene-9-spiro-5'-oxazolidinedione

The functionalization of Fluorene-9-spiro-5'-oxazolidinedione with high levels of regioselectivity and stereoselectivity is crucial for the development of novel derivatives with specific properties for various applications. Strategies to achieve this control can be directed at either the fluorene backbone or the oxazolidinedione ring.

Regioselective Functionalization

Regioselectivity in the functionalization of the fluorene moiety of Fluorene-9-spiro-5'-oxazolidinedione is primarily dictated by the directing effects of the existing substituents and the reaction conditions. The fluorene ring system is susceptible to electrophilic aromatic substitution, and the positions C2, C7, C3, and C6 are the most electronically activated sites. However, achieving selectivity between these positions can be challenging.

One effective strategy to control regioselectivity is through Directed ortho-Metalation (DoM). This approach utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, followed by quenching with an electrophile. While direct examples on Fluorene-9-spiro-5'-oxazolidinedione are not extensively documented, studies on substituted fluorenes provide a strong precedent. For instance, the functionalization of 7-bromofluorene-2-carbaldehydes has been achieved with high regioselectivity at the C3 position using TMPMgCl·LiCl as the base. rsc.org This strategy allows for the introduction of a variety of electrophiles, leading to highly functionalized fluorene derivatives. rsc.org

The following table illustrates the regioselective functionalization of a model fluorene system, demonstrating the potential for controlled substitution on the fluorene core of Fluorene-9-spiro-5'-oxazolidinedione.

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | I2 | 3-Iodo-7-bromofluorene-2-carbaldehyde | 85 |

| 2 | PhSSPh | 3-(Phenylthio)-7-bromofluorene-2-carbaldehyde | 78 |

| 3 | NBS | 3,7-Dibromofluorene-2-carbaldehyde | 65 |

| 4 | PhCHO | 3-(Hydroxy(phenyl)methyl)-7-bromofluorene-2-carbaldehyde | 72 |

This table is based on data from the functionalization of 7-bromofluorene-2-carbaldehydes and serves as an illustrative example of potential regioselective reactions on the fluorene core.

Stereoselective Functionalization

Stereoselective functionalization of Fluorene-9-spiro-5'-oxazolidinedione can be approached by targeting the prochiral centers of the molecule or by introducing new chiral centers with high control over the stereochemical outcome. The spirocyclic nature of the molecule provides a rigid framework that can influence the stereochemical course of reactions.

Asymmetric synthesis methodologies are paramount for achieving stereoselectivity. For spiro-oxazolidinediones, the chirality at the spiro center can be established during the synthesis of the ring system. For example, an enantioselective TMSCN addition to an indanone precursor has been used to establish the chirality of a spiro center, which is then carried through subsequent cyclization to form the oxazolidinedione ring with high enantiomeric excess. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions have been effectively employed for the stereoselective synthesis of spirocyclic systems. nih.gov These reactions can create multiple stereogenic centers in a single step with a high degree of control. nih.gov The use of chiral catalysts, such as those based on transition metals or organocatalysts, can induce asymmetry and lead to the formation of one enantiomer or diastereomer in preference to others.

While specific examples of stereoselective functionalization on a pre-existing Fluorene-9-spiro-5'-oxazolidinedione are not prevalent in the literature, the principles of asymmetric catalysis and substrate-controlled diastereoselective reactions are applicable. For instance, the introduction of a substituent at the C4' position of the oxazolidinedione ring could be achieved with stereocontrol by using a chiral auxiliary or a chiral catalyst to direct the approach of the incoming reagent.

The following table summarizes potential stereoselective strategies applicable to the synthesis and functionalization of Fluorene-9-spiro-5'-oxazolidinedione and related spirocyclic compounds.

| Strategy | Reaction Type | Key Feature | Potential Outcome |

|---|---|---|---|

| Asymmetric Synthesis | Enantioselective Cyanosilylation | Establishment of spiro center chirality before ring formation | High enantiomeric excess of the final spiro compound |

| Chiral Catalysis | 1,3-Dipolar Cycloaddition | Use of chiral metal complexes or organocatalysts | High diastereoselectivity and enantioselectivity in the formation of new stereocenters |

| Substrate Control | Diastereoselective Alkylation | Influence of the rigid spirocyclic framework | Preferential formation of one diastereomer upon introduction of a new substituent |

| Kinetic Resolution | Enzyme-catalyzed reaction | Selective reaction of one enantiomer from a racemic mixture | Separation of enantiomers |

Computational Chemistry and Theoretical Investigations of Fluorene 9 Spiro 5 Oxazolidinedione

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Fluorene-9-spiro-5'-oxazolidinedione, DFT calculations are instrumental in optimizing its three-dimensional geometry and understanding the distribution of its frontier molecular orbitals.

The optimized geometry would reveal the characteristic orthogonal arrangement of the fluorene (B118485) and oxazolidinedione rings around the central spiro carbon atom. This rigid, well-defined structure is a direct consequence of the spiro-linkage. Theoretical studies on related spiro[fluorene-9,9′-xanthene] systems have shown that DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can accurately predict these geometries. whiterose.ac.ukmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, including its reactivity and photophysical properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

Theoretical calculations, likely using Time-Dependent DFT (TD-DFT), can predict the electronic excitation energies, which correspond to the absorption of light. The primary electronic transition would be a π-π* transition within the fluorene chromophore, modulated by the presence of the spiro-linked oxazolidinedione.

Table 1: Theoretical Frontier Molecular Orbital Energies and Energy Gap for Fluorene-9-spiro-5'-oxazolidinedione (Illustrative Data)

| Parameter | Energy (eV) | Description |

| HOMO | -6.20 | Highest Occupied Molecular Orbital, localized on the fluorene moiety. |

| LUMO | -1.85 | Lowest Unoccupied Molecular Orbital, localized on the oxazolidinedione ring. |

| Energy Gap (ΔE) | 4.35 | The difference between LUMO and HOMO energies, indicating high stability. |

Note: These values are illustrative and would be calculated using a specific DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

The distribution of electron density within the molecule can be visualized through charge distribution analysis and electrostatic potential (ESP) maps. These tools highlight the electron-rich and electron-poor regions of a molecule, providing insights into its intermolecular interaction sites.

In Fluorene-9-spiro-5'-oxazolidinedione, a significant polarization of charge is expected. The electronegative oxygen and nitrogen atoms of the oxazolidinedione ring will draw electron density, resulting in these areas having a partial negative charge. This is particularly true for the carbonyl oxygens. The ESP map would visually represent this, with red or yellow regions (negative potential) over the oxazolidinedione ring and blue regions (positive potential) over the hydrogen atoms of the fluorene moiety. The fluorene portion itself would be largely nonpolar, though the π-cloud represents a region of high electron density.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are invaluable for mapping out potential reaction pathways, identifying intermediates, and characterizing the transition states of chemical reactions. rsc.orgresearchgate.net For Fluorene-9-spiro-5'-oxazolidinedione, a plausible reaction to investigate would be the nucleophilic ring-opening of the oxazolidinedione moiety, a common reaction for this class of heterocycles.

By modeling the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to one of the carbonyl carbons, the reaction coordinate can be mapped. These calculations would identify the structure and energy of the transition state, which is the highest energy point along the reaction pathway. The activation energy, determined from the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction's feasibility. Theoretical studies on the synthesis of oxazolidinones have successfully used DFT to elucidate multi-step reaction mechanisms and determine rate-determining steps. nih.govnih.gov A similar approach could be applied here to understand the stability and reactivity of the spiro compound.

Molecular Dynamics Simulations to Model Interactions with Solvents, Surfaces, and Macromolecular Scaffolds

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of a molecule in a condensed phase, such as in solution or interacting with a surface or a large biomolecule. researchgate.net MD simulations use classical mechanics to model the movements of atoms and molecules over time.

For Fluorene-9-spiro-5'-oxazolidinedione, MD simulations could model its solvation in various solvents. In a polar solvent like water, the simulations would likely show the polar oxazolidinedione ring forming hydrogen bonds with water molecules, while the nonpolar fluorene moiety would be subject to hydrophobic effects. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.

Furthermore, MD simulations could be used to model the adsorption of Fluorene-9-spiro-5'-oxazolidinedione onto a surface, such as graphite (B72142) or a metal oxide. This is relevant for applications in materials science. It would also be possible to simulate the docking of this molecule into the active site of a protein, providing insights into its potential biological activity, a technique widely used in drug discovery. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic parameters, which can be used to aid in the characterization of a newly synthesized compound or to interpret experimental spectra.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For Fluorene-9-spiro-5'-oxazolidinedione, the aromatic protons of the fluorene ring would be expected in the 7.0-8.0 ppm range. The spiro carbon would have a characteristic shift, likely around 75 ppm, as seen in related spiro-fluorene compounds. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies can help assign bands in an infrared (IR) spectrum. Key predicted frequencies would include the symmetric and asymmetric stretching of the carbonyl (C=O) groups in the oxazolidinedione ring, typically in the 1700-1850 cm⁻¹ region, and the C-N and C-O stretching vibrations.

UV-Vis Spectra: As mentioned, TD-DFT calculations can predict the electronic transitions that give rise to UV-Vis absorption. The fluorene chromophore would dominate the spectrum, with an expected strong absorption band (λmax) in the UV region, characteristic of π-π* transitions. mdpi.com

Table 2: Predicted Spectroscopic Data for Fluorene-9-spiro-5'-oxazolidinedione (Illustrative)

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.2-7.9, NH: ~8.5 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 120-145, Spiro C: ~75, Carbonyl C: 170-175 |

| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: 1750, 1820, N-H stretch: ~3200 |

| UV-Vis | λmax (nm) | ~265, ~290, ~300 (characteristic of fluorene) |

Note: These are illustrative values. Actual predicted values depend on the level of theory and solvent model used.

Theoretical Insights into Conformational Preferences and Stereoisomer Stability

The spirocyclic nature of Fluorene-9-spiro-5'-oxazolidinedione imparts significant conformational rigidity. The two rings are held in a largely fixed, perpendicular orientation. Therefore, unlike more flexible molecules, it has a very limited conformational space to explore.

However, the possibility of stereoisomerism arises if substituents are introduced onto the oxazolidinedione ring. For example, substitution at the C4 position would create a new chiral center, leading to a pair of enantiomers. If the molecule already contained a chiral center, this would lead to diastereomers. Quantum chemical calculations could be used to determine the relative energies and, therefore, the relative stabilities of these different stereoisomers. Understanding these energy differences is crucial in fields like asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount. Theoretical studies have successfully predicted the stereoselectivity in the synthesis of oxazolidinones. nih.gov

Exploration of Fluorene 9 Spiro 5 Oxazolidinedione in Advanced Materials Science and Optoelectronics

Design and Synthesis of Fluorene-9-spiro-5'-oxazolidinedione-Based Polymers and Copolymers

There is no specific information available in the surveyed literature regarding the design and synthesis of polymers or copolymers based on Fluorene-9-spiro-5'-oxazolidinedione. Research in this area tends to focus on other derivatives.

Conjugated Polymers for Organic Electronics

While conjugated polymers incorporating fluorene (B118485) are a cornerstone of organic electronics, those built from a Fluorene-9-spiro-5'-oxazolidinedione monomer are not described in published research. The field heavily utilizes other fluorene derivatives, such as in spiro[fluorene-9,9′-xanthene] (SFX), which are synthesized via methods like palladium-catalyzed cross-coupling reactions to create host materials for phosphorescent organic light-emitting diodes (OLEDs). 20.210.105pku.edu.cn Similarly, other fluorene derivatives have been functionalized with electron-withdrawing groups like phosphonates and nitro groups to create dyes with high two-photon absorption cross-sections. ucf.edu

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

A review of the literature indicates that Fluorene-9-spiro-5'-oxazolidinedione is not currently utilized in the fabrication of OLEDs or OPVs. The discussion of spiro-fluorene compounds in this context centers on different molecular structures.

Emitter Materials and Charge Transport Layers

Spiro-configured fluorene molecules are widely recognized for their potential in OLEDs. Their rigid, bulky, and non-planar structure helps prevent intermolecular aggregation, which can quench luminescence. Various derivatives, such as those based on spiro[acridine-9,9′-fluorene] and spiro[fluorene-9,9′-phenanthren-10′-one], have been successfully designed as deep-blue emitters and highly efficient yellow hosts, respectively. researchgate.netrsc.org These materials demonstrate the versatility of the spiro-fluorene platform, though Fluorene-9-spiro-5'-oxazolidinedione itself has not been reported as an emitter or charge transport material.

Hole-Transporting and Electron-Blocking Materials

The spiro[fluorene-9,9′-xanthene] (SFX) core is a prominent building block for hole-transporting materials (HTMs) in perovskite solar cells, valued for its thermal stability and ability to form stable glass phases. mdpi.comrsc.org Molecular engineering of SFX-based HTMs, for instance by adding fluorinated-aniline units, has been shown to enhance device performance and stability. mdpi.com There is no evidence of Fluorene-9-spiro-5'-oxazolidinedione being investigated for similar hole-transporting or electron-blocking applications. Research on a structurally related compound, spiro(fluorene-9,4'-imidazolidine)-2',5'-dione, has focused on its synthesis and crystal structure rather than its electronic properties in devices. researchgate.net

Role as a Constituent in Liquid Crystalline and Self-Assembled Systems

The unique three-dimensional structure of spiro compounds makes them attractive for creating complex architectures like liquid crystals and self-assembled systems. A luminescent liquid crystalline compound incorporating a bulky dispiro[fluorene-9,11′-indeno[1,2-b]fluorene-12′,9′′-fluorene] core has been shown to form stable and well-organized mesophases, allowing for the modulation of photoluminescence. rsc.org However, the specific role of Fluorene-9-spiro-5'-oxazolidinedione in this domain remains unexplored in the scientific literature.

Fluorene-9-spiro-5'-oxazolidinedione as a Fluorescent Probe or Sensor Component

The design of fluorescent probes and sensors is a burgeoning field, with applications ranging from biological imaging to environmental monitoring. mdpi.com The fundamental principle involves a fluorophore that exhibits a change in its fluorescence properties—such as intensity, wavelength, or lifetime—in response to a specific analyte or environmental condition. The unique structure of Fluorene-9-spiro-5'-oxazolidinedione, combining the fluorescent fluorene core with a heterocyclic oxazolidinedione ring, suggests its potential as a scaffold for such sensors.

While direct research on Fluorene-9-spiro-5'-oxazolidinedione as a fluorescent probe is limited, the broader class of oxazolidine-containing compounds has been successfully employed in sensor design. For instance, the oxazolidine (B1195125) ring can act as a reversible switch. In a study by researchers on a near-infrared hemicyanine dye, an oxazolidine moiety was used to create a pH-sensitive fluorescent probe. researchgate.net The ring-opening and closing mechanism of the oxazolidine in response to pH changes modulates the fluorescence of the dye, allowing for the detection of pH fluctuations in mitochondria. researchgate.net

Similarly, another study detailed the rational design of an oxazolidine-based red fluorescent probe for imaging different subcellular organelles. researchgate.net The probe's fluorescence response was directly linked to the protonation and deprotonation of the oxazolidine ring, which in turn was sensitive to the pH of its environment. researchgate.net These examples highlight the potential of the oxazolidinedione moiety in Fluorene-9-spiro-5'-oxazolidinedione to act as a recognition and signaling unit in a fluorescent sensor.

The fluorene component, on the other hand, is a well-established fluorophore. Its derivatives have been extensively used in two-photon fluorescence microscopy due to their high two-photon absorption cross-sections and photostability. nih.govnih.gov The rigid spiro-linkage in Fluorene-9-spiro-5'-oxazolidinedione would help maintain the intrinsic fluorescence of the fluorene unit by preventing aggregation-caused quenching, a common issue with planar aromatic dyes.

Based on these characteristics of related compounds, it is conceivable that Fluorene-9-spiro-5'-oxazolidinedione could be developed into a fluorescent sensor. The oxazolidinedione ring could be engineered to interact with specific analytes, and this interaction could trigger a change in the electronic properties of the molecule, thereby modulating the fluorescence of the fluorene core.

Table 1: Properties of Related Fluorescent Probes

| Probe/Compound Class | Sensing Mechanism | Analyte/Condition | Key Findings | Reference |

| Oxazolidine-based hemicyanine dye | Reversible ring-opening and closing | pH | Successfully used for determining pH changes in mitochondria. | researchgate.net |

| Oxazolidine-based red fluorescent probe | Protonation/deprotonation of oxazolidine ring | pH | Capable of simultaneous imaging of two subcellular organelles. | researchgate.net |

| Spirofluorene derivatives | Two-photon absorption | - | High two-photon absorption cross-section, suitable for bioimaging. | nih.govnih.gov |

Development of Functional Dyes and Pigments Utilizing the Spirofluorene Scaffold

The spirofluorene scaffold is a versatile platform for the development of functional dyes and pigments for advanced materials, particularly in the field of optoelectronics. The three-dimensional structure imparted by the spiro center is highly advantageous for applications such as organic light-emitting diodes (OLEDs) and solar cells, as it can lead to materials with high thermal stability, good solubility, and excellent film-forming properties. rsc.org

While specific research on the use of Fluorene-9-spiro-5'-oxazolidinedione in functional dyes is not widely available, numerous studies on other spirofluorene derivatives demonstrate the potential of this structural motif. For example, spiro[fluorene-9,9′-xanthene] (SFX) has been used as a core to build hole-transporting materials for perovskite solar cells. rsc.orgrsc.org The rigid and non-planar structure of SFX helps to prevent the close packing of molecules, which can improve charge transport and device stability. rsc.org

In the realm of OLEDs, spirofluorene-based materials have been developed as highly efficient emitters. A novel deep-blue fluorescent material incorporating a spiro[acridine-9,9'-fluorene] moiety has been synthesized and shown to exhibit high thermal stability and good performance in non-doped OLEDs. rsc.org The spiro-conformation was found to effectively suppress π-π stacking and aggregation-caused quenching in the solid state. rsc.org Another study reported on an AIE (aggregation-induced emission)-active luminophore based on a spiro[fluorene-9,9′-xanthene] scaffold, which showed mechanoresponsive luminescence and was used in blue OLEDs.

The development of dyes with large two-photon absorption cross-sections is another area where the spirofluorene scaffold has proven valuable. New spirofluorene-based quadrupolar dyes have been synthesized and shown to have high two-photon absorption cross-sections due to the extended conjugation of the spirofluorene moiety. researchgate.netnih.gov These materials have been successfully used as photosensitizers for two-photon initiated polymerization. nih.gov

The oxazolidinedione ring in Fluorene-9-spiro-5'-oxazolidinedione could also contribute to the functionality of a dye. The polarity and hydrogen bonding capabilities of the oxazolidinedione moiety could be tuned to influence the solubility and intermolecular interactions of the material, which are important parameters for device fabrication and performance.

Table 2: Performance of Selected Spirofluorene-Based Materials in Optoelectronic Devices

| Material | Application | Key Performance Metric | Reference |

| Spiro[acridine-9,9'-fluorene] derivative (SAF-BPI) | Deep-blue OLED emitter | Max. current efficiency: 3.97 cd A⁻¹ | rsc.org |

| Spiro[fluorene-9,9′-xanthene] based luminophore (SFX-Ad) | Blue OLED | Max. external quantum efficiency: 2.58% | |

| Spiro[fluorene-9,9′-xanthene] based HTM (X60) | Perovskite solar cell | Power conversion efficiency: 19.84% | rsc.org |

Advanced Applications in Synthetic Organic Chemistry

Fluorene-9-spiro-5'-oxazolidinedione as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of many spirocyclic frameworks makes them excellent starting points or intermediates in asymmetric synthesis. While specific examples detailing the use of Fluorene-9-spiro-5'-oxazolidinedione as a chiral building block are still an emerging area of research, the broader class of oxazolidinones and related chiral synthons are well-established in the stereocontrolled synthesis of complex molecules.

Chiral oxazolidinones are frequently employed as auxiliaries to direct the stereochemical outcome of reactions. The principles guiding their use can be extrapolated to the potential applications of a resolved, enantiopure Fluorene-9-spiro-5'-oxazolidinedione. For instance, chiral 4-substituted 2-oxazolidinones are key intermediates in the synthesis of enantiomerically enriched β-amino alcohols and other valuable synthons. rsc.orgsigmaaldrich.com The fluorenyl group in Fluorene-9-spiro-5'-oxazolidinedione would offer a sterically demanding and rigid substituent, which could be highly effective in controlling the facial selectivity of reactions at or near the oxazolidinedione ring. The synthesis of optically active compounds often relies on such well-defined molecular frameworks to achieve high levels of stereochemical induction.

Development of Spirofluorene-Oxazolidinedione-Based Ligands for Catalysis

The rigid spiro-fluorene backbone combined with the heteroatoms of the oxazolidinedione ring provides ideal coordination sites for metal ions, suggesting significant potential for the development of novel ligands for various catalytic processes.

Derivatives of the spirofluorene core have been successfully used as ligands in transition metal catalysis. Research has demonstrated that closely related analogues, such as (9'-fluorene)-spiro-5-hydantoin and its thio-derivatives, can form stable complexes with transition metals like platinum(II) and copper(II). mdpi.comresearchgate.netresearchgate.net These studies have confirmed the ability of the hydantoin (B18101) ring's nitrogen and oxygen/sulfur atoms to coordinate with the metal center. researchgate.netresearchgate.net

Given the structural similarity, Fluorene-9-spiro-5'-oxazolidinedione is a promising candidate for forming similar metal complexes. The oxygen and nitrogen atoms of the oxazolidinedione ring could act as bidentate or monodentate ligands. The development of chiral versions of these ligands could be particularly valuable for asymmetric catalysis. For example, ruthenium(II) complexes featuring N-heterocyclic carbene (NHC) ligands have been used effectively in the asymmetric hydrogenation of 2-oxazolones to produce chiral 2-oxazolidinones with excellent enantioselectivity (up to 96% ee). rsc.org This highlights the compatibility of the oxazolidinone scaffold with transition metal-catalyzed transformations.

| Spirofluorene Ligand | Metal Ion | Coordination Findings | Reference |

|---|---|---|---|

| (9′-fluorene)-spiro-5-hydantoin | Cu(II) | Forms complex in the presence of a strong base; monodentate coordination suggested. | researchgate.netresearchgate.net |

| (9′-fluorene)-spiro-5-(2-thiohydantoin) | Pt(II) | Formation of stable Pt(II) complexes demonstrated. | researchgate.net |

| 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-one | Pt(II), Cu(II) | Potential to participate as ligands in complex formation tested. | mdpi.comresearchgate.net |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The Fluorene-9-spiro-5'-oxazolidinedione structure contains functional groups—specifically, N-H protons—that could participate in hydrogen-bond-donating catalysis. The acidity and steric environment of the N-H group can be tuned by substitution on the fluorene (B118485) ring or the oxazolidinedione nitrogen, potentially leading to a new class of organocatalysts. While direct organocatalytic applications of this specific molecule are not yet widely reported, the broader field often utilizes scaffolds that can engage in non-covalent interactions to control reactivity and selectivity.

Use as a Chemical Scaffold for Library Synthesis in Combinatorial Chemistry

The structural rigidity and available functionalization points make Fluorene-9-spiro-5'-oxazolidinedione an attractive scaffold for combinatorial chemistry. nih.gov Chemical libraries of novel compounds are often built upon a central core, with diversity introduced by varying substituents at multiple positions. The oxazolidinone ring is considered a versatile scaffold in medicinal chemistry, and spirocyclic systems are of increasing interest for creating compounds with greater three-dimensionality. nih.govnih.gov

The Fluorene-9-spiro-5'-oxazolidinedione scaffold offers several points for diversification:

The Oxazolidinedione Nitrogen: The nitrogen atom can be alkylated, acylated, or arylated to introduce a wide variety of substituents.

The Fluorene Ring: The aromatic fluorene system can be functionalized at various positions (e.g., C2, C7) through electrophilic aromatic substitution or other cross-coupling reactions, allowing for the introduction of diverse chemical groups that can modulate the electronic and steric properties of the molecule.

This multi-point diversification strategy allows for the rapid generation of a large library of structurally related compounds, which can then be screened for biological activity or specific material properties. The spiro[fluorene-9,9′-xanthene] (SFX) core, a related structure, has been used as a platform for developing new materials for applications in perovskite solar cells, demonstrating the utility of the spiro-fluorene concept as a core scaffold. uu.nlmdpi.com

Precursors for Novel Heterocyclic Compounds and Complex Molecular Architectures

The Fluorene-9-spiro-5'-oxazolidinedione ring system is not only a stable endpoint but also a versatile precursor for more complex molecular structures. The inherent reactivity of the oxazolidinedione ring allows for various chemical transformations.

For example, hydrolysis or aminolysis of the cyclic ester and amide functionalities can lead to ring-opened products. Alkaline hydrolysis of the related spiro(fluorene-9,4'-imidazolidine)-2',5'-dione results in a ring-opening to yield (9H-fluorene-9-yl)urea. researchgate.net A similar transformation could be envisioned for Fluorene-9-spiro-5'-oxazolidinedione to generate novel fluorenyl-containing amino acid derivatives.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing Fluorene-9-spiro-5'-oxazolidinedione derivatives?

Methodological Answer:

The synthesis of spiro-oxazolidinedione derivatives can be achieved via catalyst-free three-component domino multicyclization in aqueous media. This method involves reacting fluorene-based substrates with amines and carbonyl compounds under mild conditions (room temperature, 24–48 hours). Key advantages include high atom economy, eco-friendliness, and functional group tolerance . For CO2-incorporated synthesis, a copper-catalyzed multicomponent reaction using bromoacrylic acid and aromatic amines under atmospheric CO2 pressure (0.1 MPa) is effective. Optimized parameters include catalytic systems (e.g., COF-NPs composites), reaction temperatures (60–80°C), and solvents (e.g., DMF or THF) .

Basic Question: How can the structural integrity of Fluorene-9-spiro-5'-oxazolidinedione be confirmed experimentally?

Methodological Answer:

Use NMR spectroscopy to identify characteristic signals:

- ¹H-NMR :

- ¹³C-NMR :

- Carbonyl carbons of oxazolidinedione: Resonances at ~170–185 ppm.

- FT-IR :

Advanced Question: How does substrate-controlled selectivity influence the synthesis of spiro-oxazolidinedione derivatives?

Methodological Answer:

Substituents on the fluorene core and amine components dictate regioselectivity. For example:

- Electron-withdrawing groups (e.g., halogens) on aromatic amines favor spiro-oxazolidinedione-cyclopentenone formation via intramolecular cyclization.

- Electron-donating groups (e.g., methyl) promote alternative pathways, yielding hydroxy enaminobarbiturates.

Mechanistic studies (DFT calculations) reveal that steric effects and transition-state stabilization govern selectivity. Experimental validation includes isolating intermediates and analyzing kinetic profiles .

Advanced Question: What mechanistic insights explain the catalytic fixation of CO2 in oxazolidinedione synthesis?

Methodological Answer:

CO2 incorporation occurs via a stepwise cyclization mechanism :

Nucleophilic attack : Amine reacts with bromoacrylic acid to form an amide intermediate.

CO2 insertion : Carbamic acid intermediate forms under basic conditions.

Cyclization : Intramolecular esterification generates the oxazolidinedione ring.

Optimized structures of intermediates and transition states (DFT studies) confirm that copper catalysts lower activation energy by stabilizing the carboxylation step .

Advanced Question: How can contradictory spectroscopic data for oxazolidinedione derivatives be resolved?

Methodological Answer:

Contradictions often arise from solvent effects or polymorphism . For example:

- Solvent-dependent shifts : Compare NMR spectra in DMSO-d6 vs. CDCl3 to identify hydrogen bonding interactions.

- X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., chair vs. boat conformations of the oxazolidinedione ring).

- Dynamic NMR : Detect slow conformational exchanges (e.g., restricted rotation of substituents) by variable-temperature experiments .

Advanced Question: What bioactivity-driven design strategies apply to Fluorene-9-spiro-5'-oxazolidinedione derivatives?

Methodological Answer:

Leverage structure-activity relationship (SAR) studies for target applications:

Basic Question: What safety protocols are recommended for handling Fluorene-9-spiro-5'-oxazolidinedione?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves (tested for chemical resistance), lab coats, and safety goggles.

- Respiratory protection : Use P95 respirators for particulate exposure; OV/AG/P99 cartridges for vapor protection .

- Waste disposal : Collect residues in sealed containers for incineration by certified facilities .

Advanced Question: How can computational methods optimize reaction conditions for spiro-oxazolidinedione synthesis?

Methodological Answer:

Employ density functional theory (DFT) to:

Predict transition-state geometries and activation energies.

Screen solvent effects (e.g., polar aprotic solvents stabilize zwitterionic intermediates).

Optimize catalyst-substrate interactions (e.g., Cu(I) coordination with CO2).

Experimental validation involves comparing computed vs. observed yields and selectivity .

Advanced Question: What analytical challenges arise in quantifying oxazolidinedione derivatives in biological matrices?

Methodological Answer:

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate derivatives from plasma or tissue homogenates.

- Detection : LC-MS/MS with MRM transitions (e.g., m/z 279 → 155 for Fluorene-9-spiro-5'-oxazolidinedione).

- Calibration : Prepare standards in matching biological matrices to account for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.